![molecular formula C14H13NO5 B12888759 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is a compound with a molecular formula of C14H13NO5. It is a derivative of benzoxazole, which is known for its versatile applications in pharmaceuticals and various biological systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of acrylic acid to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole
- 2-(2-Oxoethyl)benzo[d]oxazole-6-acrylic acid
- 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-methacrylic acid
Uniqueness
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the benzoxazole ring with the ethoxy and acrylic acid groups makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H13NO5 |
---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-14(18)8-12-15-10-5-3-9(4-6-13(16)17)7-11(10)20-12/h3-7H,2,8H2,1H3,(H,16,17)/b6-4+ |
InChI-Schlüssel |
RBLDLFHLVJFXKA-GQCTYLIASA-N |
Isomerische SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Kanonische SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.